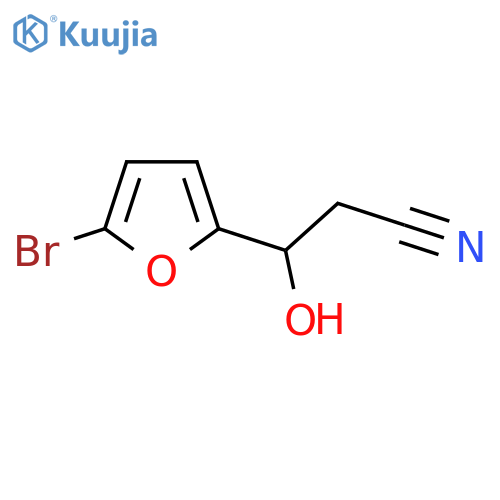

Cas no 1537339-65-3 (3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile)

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile

- 1537339-65-3

- EN300-1246475

- AKOS017668325

-

- インチ: 1S/C7H6BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2

- InChIKey: GNZPPINGCMMZQL-UHFFFAOYSA-N

- SMILES: BrC1=CC=C(C(CC#N)O)O1

計算された属性

- 精确分子量: 214.95819g/mol

- 同位素质量: 214.95819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2Ų

- XLogP3: 0.9

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1246475-2500mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 2500mg |

$1230.0 | 2023-10-02 | ||

| Enamine | EN300-1246475-5000mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 5000mg |

$1821.0 | 2023-10-02 | ||

| Enamine | EN300-1246475-0.5g |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 0.5g |

$1043.0 | 2023-06-08 | ||

| Enamine | EN300-1246475-500mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 500mg |

$603.0 | 2023-10-02 | ||

| Enamine | EN300-1246475-50mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 50mg |

$528.0 | 2023-10-02 | ||

| Enamine | EN300-1246475-1000mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 1000mg |

$628.0 | 2023-10-02 | ||

| Enamine | EN300-1246475-0.25g |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 0.25g |

$999.0 | 2023-06-08 | ||

| Enamine | EN300-1246475-1.0g |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 1g |

$1086.0 | 2023-06-08 | ||

| Enamine | EN300-1246475-5.0g |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 5g |

$3147.0 | 2023-06-08 | ||

| Enamine | EN300-1246475-250mg |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile |

1537339-65-3 | 250mg |

$579.0 | 2023-10-02 |

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrileに関する追加情報

Introduction to 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile (CAS No. 1537339-65-3)

3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1537339-65-3, is a significant compound in the realm of pharmaceutical and chemical synthesis. This molecule, featuring a 5-bromofuran-2-yl substituent and a hydroxypropanenitrile backbone, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The presence of both a bromine atom and a nitrile group makes it a valuable intermediate for further functionalization, enabling the development of novel bioactive molecules.

The 5-bromofuran-2-yl moiety is particularly noteworthy, as it introduces both electronic and steric effects that can influence the reactivity and selectivity of subsequent chemical transformations. This feature is highly advantageous in designing molecules that interact with biological targets, such as enzymes or receptors. The hydroxypropanenitrile part of the structure provides a reactive site for nucleophilic addition reactions, making it a versatile building block for constructing more complex scaffolds.

In recent years, there has been growing interest in exploring the pharmacological potential of furan-based derivatives. The 5-bromofuran-2-yl group, in particular, has been utilized in various drug discovery campaigns due to its ability to modulate electronic properties and enhance binding affinity. For instance, studies have demonstrated its utility in designing kinase inhibitors and other small-molecule drugs targeting specific therapeutic pathways. The nitrile group in 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile can also be further modified through reduction or hydrolysis to introduce additional functional groups, expanding its synthetic utility.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory activities. The ability to introduce diverse substituents while maintaining the core 5-bromofuran-2-yl}-3-hydroxypropanenitrile scaffold allows for rapid exploration of structure-activity relationships (SAR), which is crucial in drug discovery.

The synthesis of 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile typically involves multi-step reactions that highlight its synthetic versatility. The introduction of the 5-bromofuran-2-yl group often requires halogenation strategies, while the formation of the nitrile group can be achieved through cyanation reactions. These synthetic pathways are well-documented in the literature and provide a solid foundation for further modifications.

Recent advances in computational chemistry have also contributed to the understanding of how 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile behaves in biological systems. Molecular modeling studies have helped predict binding modes and interactions with potential targets, guiding the design of more effective derivatives. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process from initial hit identification to lead optimization.

The compound's relevance extends beyond academic research; it has found applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. Its structural features make it an attractive starting point for generating libraries of compounds that can be screened for biological activity. Such libraries are essential in modern drug discovery, allowing researchers to rapidly identify promising leads for further development.

In conclusion, 3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile (CAS No. 1537339-65-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the 5-bromofuran-2-yl substituent and the hydroxypropanenitrile backbone, make it a valuable intermediate for synthesizing novel bioactive molecules. The ongoing exploration of its pharmacological properties and synthetic applications underscores its importance in advancing drug discovery efforts.

1537339-65-3 (3-(5-bromofuran-2-yl)-3-hydroxypropanenitrile) Related Products

- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)